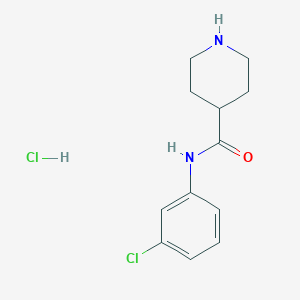
N-(3-Chlorophenyl)piperidine-4-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Chlorophenyl)piperidine-4-carboxamide hydrochloride is a chemical compound with the molecular formula C12H16Cl2N2O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a piperidine ring substituted with a 3-chlorophenyl group and a carboxamide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)piperidine-4-carboxamide hydrochloride typically involves the reaction of 3-chloroaniline with piperidine-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Chlorophenyl)piperidine-4-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(3-Chlorophenyl)piperidine-4-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(3-Chlorophenyl)piperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets. One of the primary targets is DNA gyrase, an enzyme involved in DNA replication and transcription. The compound inhibits the activity of DNA gyrase, leading to the disruption of DNA processes and ultimately causing cell death. This mechanism is particularly relevant in the context of its antimicrobial activity against certain bacterial strains .
Comparaison Avec Des Composés Similaires
N-(3-Chlorophenyl)piperidine-4-carboxamide hydrochloride can be compared with other similar compounds, such as:
N-(4-Chlorophenyl)piperidine-3-carboxamide: This compound has a similar structure but with the chlorine atom positioned at the 4th position on the phenyl ring.
Piperidine-4-carboxamide derivatives: These compounds share the piperidine-4-carboxamide core structure but differ in the substituents on the phenyl ring and other functional groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H16Cl2N2O |
|---|---|
Poids moléculaire |
275.17 g/mol |
Nom IUPAC |
N-(3-chlorophenyl)piperidine-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C12H15ClN2O.ClH/c13-10-2-1-3-11(8-10)15-12(16)9-4-6-14-7-5-9;/h1-3,8-9,14H,4-7H2,(H,15,16);1H |
Clé InChI |
CTEGBIANYZGUMK-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1C(=O)NC2=CC(=CC=C2)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


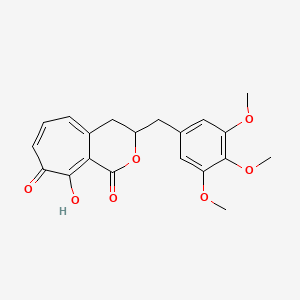
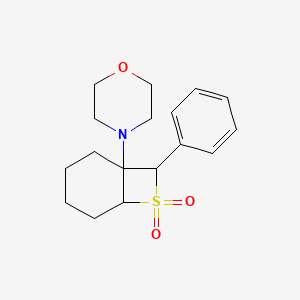
![Bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)-1-pyrrolidinecarboxylic acid phenylmethyl ester](/img/structure/B12813529.png)
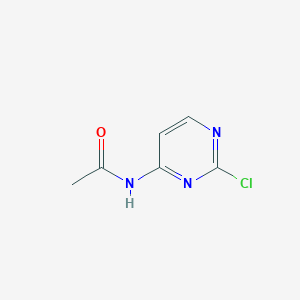



![7-[2-Hydroxy-3-(propylamino)propoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B12813565.png)
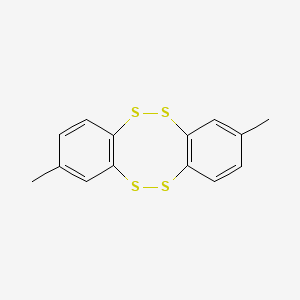

![4-[4-[(2-bromoacetyl)amino]phenyl]-N-[4-[3-(2,4,6-triaminopyrimidin-5-yl)propoxy]phenyl]butanamide](/img/structure/B12813572.png)
![17-(benzimidazol-1-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12813577.png)
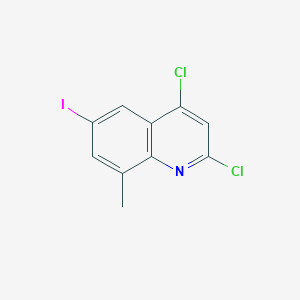
![1-(ethoxymethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B12813588.png)
